molecular formula C16H26ClNO B1397679 4-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride CAS No. 1220019-53-3

4-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride

Cat. No.: B1397679
CAS No.: 1220019-53-3
M. Wt: 283.83 g/mol
InChI Key: KMWKWVOJEKJXGC-UHFFFAOYSA-N
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Description

4-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperidine ring substituted with a phenoxy group, which is further modified with isopropyl and methyl groups. The hydrochloride form enhances its solubility in water, making it more suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride typically involves the following steps:

  • Formation of the Phenoxy Intermediate: : The initial step involves the reaction of 5-isopropyl-2-methylphenol with a suitable alkylating agent to form the phenoxy intermediate. This reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).

  • N-Alkylation of Piperidine: : The phenoxy intermediate is then reacted with piperidine under N-alkylation conditions. This step often requires a strong base such as sodium hydride (NaH) and a polar aprotic solvent like tetrahydrofuran (THF).

  • Formation of Hydrochloride Salt: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to

Properties

IUPAC Name

4-[(2-methyl-5-propan-2-ylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-12(2)15-5-4-13(3)16(10-15)18-11-14-6-8-17-9-7-14;/h4-5,10,12,14,17H,6-9,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWKWVOJEKJXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220019-53-3
Record name Piperidine, 4-[[2-methyl-5-(1-methylethyl)phenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220019-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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